Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate
Overview
Description
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a furan ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Formation of the Benzoate Ester: This can be achieved by esterification of 5-chloro-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the Furoyl Group: The furoyl group can be introduced through a coupling reaction with 5-[(phenylthio)methyl]-2-furoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The phenylthio group may interact with thiol-containing enzymes, while the furoyl and benzoate moieties could interact with other biological molecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methoxy-4-((phenylacetyl)amino)benzoate
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is unique due to the presence of the phenylthio group and the furoyl moiety, which confer distinct chemical properties and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-25-20(24)16-11-13(21)7-9-17(16)22-19(23)18-10-8-14(26-18)12-27-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUVJGSESXMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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